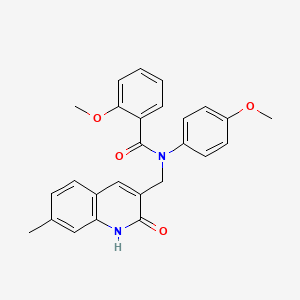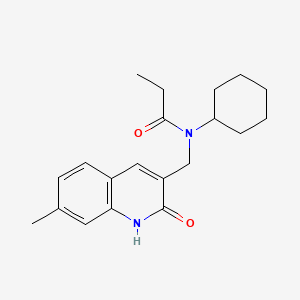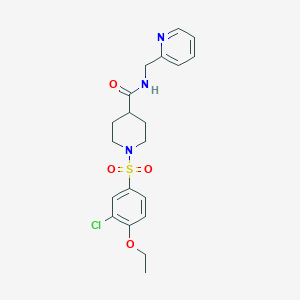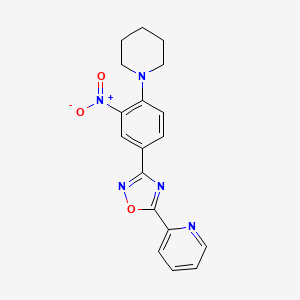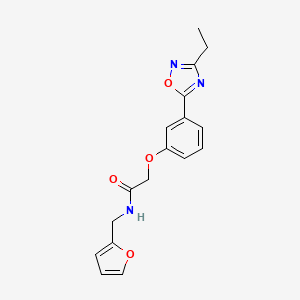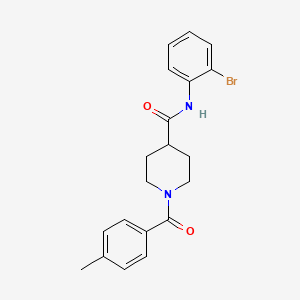
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide, also known as BRL-15572, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression.
Mecanismo De Acción
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory properties in various animal models. It has also been demonstrated to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, indicating its potential in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide is its high selectivity for the FAAH enzyme, which reduces the potential for off-target effects. However, its potency and selectivity can also be a limitation, as high concentrations may be required for in vitro experiments. Additionally, the lack of water solubility of this compound can make it challenging to administer in vivo.
Direcciones Futuras
Future research on N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide could focus on its potential in the treatment of various diseases such as pain, inflammation, anxiety, depression, drug addiction, and obesity. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its potential for drug-drug interactions. Additionally, the development of more water-soluble analogs of this compound could improve its administration in vivo.
Métodos De Síntesis
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with 4-methylpiperidine, followed by the addition of 1,1'-carbonyldiimidazole and 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Studies have also demonstrated its potential in the treatment of drug addiction and obesity.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-6-8-16(9-7-14)20(25)23-12-10-15(11-13-23)19(24)22-18-5-3-2-4-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERSUUHWMUOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

